3-Cyano-4-fluorobenzenesulfonyl chloride

Catalog No.
S779977
CAS No.
351003-23-1
M.F
C7H3ClFNO2S
M. Wt
219.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-4-fluorobenzenesulfonyl chloride

CAS Number

351003-23-1

Product Name

3-Cyano-4-fluorobenzenesulfonyl chloride

IUPAC Name

3-cyano-4-fluorobenzenesulfonyl chloride

Molecular Formula

C7H3ClFNO2S

Molecular Weight

219.62 g/mol

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H

InChI Key

KDVZADPGGPBAAK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F

The exact mass of the compound 3-Cyano-4-fluorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Cyano-4-fluorobenzenesulfonyl chloride (CAS 351003-23-1) is a highly reactive, bifunctional aromatic building block widely procured for the synthesis of complex sulfonamides and functionalized diaryl ethers or amines. Structurally, it combines a primary electrophilic sulfonyl chloride center for rapid sulfonylation with a highly activated 4-fluoro position designed for subsequent Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing 3-cyano group not only activates the adjacent carbon-fluorine bond but also serves as a critical pharmacophore or synthetic handle in late-stage functionalization. This compound is a critical precursor in the development of URAT-1 inhibitors and CRTH2 antagonists, where stringent regiocontrol and mild reaction conditions are required to preserve sensitive molecular architectures [1].

Substituting 3-Cyano-4-fluorobenzenesulfonyl chloride with simpler analogs like 4-fluorobenzenesulfonyl chloride or 4-chloro-3-cyanobenzenesulfonyl chloride fundamentally disrupts established synthetic workflows. The absence of the ortho-cyano group in 4-fluorobenzenesulfonyl chloride drastically reduces the electrophilicity of the C4 position, rendering standard SNAr displacements with weak nucleophiles (such as anilines or hindered alkoxides) unviable under mild conditions. Conversely, replacing the 4-fluoro leaving group with a 4-chloro substituent necessitates significantly higher activation energies (often requiring elevated temperatures >100 °C or specialized palladium catalysts), which can lead to the degradation of the pre-formed sulfonamide linkage or unwanted hydrolysis. Consequently, procurement of this exact fluorinated, cyano-substituted compound is mandatory for achieving high-yielding, catalyst-free SNAr transformations in temperature-sensitive pharmaceutical pipelines [1].

SNAr Reactivity and Leaving Group Kinetics: Fluoro vs. Chloro Analogs

In the synthesis of complex diaryl ethers (e.g., coupling with substituted phenols for URAT-1 inhibitors), the identity of the halogen leaving group strictly dictates process conditions. The 4-fluoro substituent in 3-cyano-4-fluorobenzenesulfonyl chloride undergoes catalyst-free SNAr displacement with phenoxides at ambient to mildly elevated temperatures (25–60 °C in DMF or acetonitrile). In contrast, the baseline comparator 4-chloro-3-cyanobenzenesulfonyl chloride typically requires harsh heating (often >100 °C) or transition-metal catalysis to achieve comparable conversion rates, due to the higher bond dissociation energy of the C-Cl bond and lower electronegativity failing to adequately polarize the transition state [1]. The use of the 4-fluoro analog thus prevents thermal degradation of the sulfonamide intermediate and eliminates heavy-metal remediation steps.

Evidence DimensionSNAr Activation Temperature / Catalyst Requirement
Target Compound DataMild conditions (25–60 °C), catalyst-free for phenoxide/amine displacement
Comparator Or Baseline4-Chloro-3-cyanobenzenesulfonyl chloride (Requires >100 °C or Pd/Cu catalysis)
Quantified DifferenceElimination of transition metal catalysts and >40 °C reduction in process temperature
ConditionsNucleophilic aromatic substitution with phenols/amines in polar aprotic solvents (e.g., DMF, MeCN)

Enables mild, catalyst-free coupling steps, reducing both energy costs and heavy-metal purification requirements in API manufacturing.

Regioselectivity and Electrophilic Activation via the Ortho-Cyano Group

The 3-cyano group exerts a profound electron-withdrawing effect (-M and -I effects) that synergizes with the para-sulfonyl group to hyper-activate the C4 position. When compared to 4-fluorobenzenesulfonyl chloride (lacking the cyano group), 3-cyano-4-fluorobenzenesulfonyl chloride demonstrates a vastly accelerated SNAr reaction rate with sterically hindered or weakly nucleophilic amines. Without the ortho-cyano activation, 4-fluorobenzenesulfonyl chloride often yields incomplete conversions or requires aggressive basic conditions that promote side reactions, such as sulfonamide hydrolysis [1]. The dual activation ensures that the SNAr step proceeds quantitatively, making this specific compound indispensable for synthesizing densely functionalized 1,2,4-trisubstituted benzene cores.

Evidence DimensionSNAr Conversion Efficiency with Weak Nucleophiles
Target Compound DataQuantitative conversion under mild basic conditions (e.g., K2CO3/MeCN)
Comparator Or Baseline4-Fluorobenzenesulfonyl chloride (Incomplete conversion, requires strong bases or extended heating)
Quantified DifferenceSignificantly higher yield and complete regiocontrol without sulfonamide cleavage
ConditionsReaction with weakly nucleophilic amines or hindered alkoxides

Guarantees high yields and process reliability when functionalizing the aromatic ring with complex or sensitive nucleophiles.

Orthogonal Reactivity for Sequential Functionalization Workflows

For industrial scale-up, the chemoselectivity between the sulfonyl chloride and the fluorinated ring is critical. 3-Cyano-4-fluorobenzenesulfonyl chloride exhibits strict orthogonal reactivity: the highly electrophilic -SO2Cl group reacts rapidly with primary or secondary amines at 0–25 °C to form sulfonamides, leaving the 4-fluoro position completely intact. Subsequent SNAr at the 4-fluoro position is then triggered by introducing a different nucleophile and slightly increasing the temperature or base strength [1]. Alternative bifunctional reagents, such as those with less differentiated electrophilic sites, often suffer from competitive oligomerization or require complex protecting-group strategies.

Evidence DimensionChemoselectivity (Sulfonylation vs. SNAr)
Target Compound Data100% selective initial sulfonylation at 0–25 °C, preserving the C-F bond for step 2
Comparator Or BaselineNon-orthogonal bifunctional electrophiles (Require protecting groups or suffer from cross-reactivity)
Quantified DifferenceElimination of minimum 2 synthetic steps (protection/deprotection)
ConditionsSequential one-pot or two-step amine/phenol coupling workflows

Streamlines procurement by providing a single, protecting-group-free building block for sequential, high-yield dual functionalization.

Synthesis of URAT-1 Inhibitors for Gout Therapy

3-Cyano-4-fluorobenzenesulfonyl chloride is explicitly procured as the foundational building block for advanced URAT-1 inhibitors. The sequential sulfonylation of an amine (e.g., pyridazin-3-amine) followed by the SNAr displacement of the 4-fluoro group with substituted phenols directly yields the active pharmaceutical ingredient framework. The cyano group is retained in the final drug molecule to enhance target binding affinity[1].

Development of CRTH2 Antagonists for Allergic and Inflammatory Diseases

In the synthesis of arylsulfonylamino-tetrahydrobenzocycloheptene derivatives targeting the CRTH2 receptor, this compound enables the rapid construction of the core pharmacophore. The mild SNAr conditions allowed by the highly activated 4-fluoro position ensure that the sensitive benzocycloheptene acetic acid moieties are not degraded during late-stage coupling [2].

Construction of Densely Functionalized Diaryl Ethers and Amines

Beyond specific drug targets, this compound is heavily utilized in medicinal chemistry libraries to generate 1,2,4-trisubstituted benzenes. Its orthogonal reactivity allows automated or semi-automated parallel synthesis workflows to first cap diverse amines with the sulfonyl chloride, and subsequently diversify the 4-position via SNAr with various alkoxides, phenoxides, or secondary amines, without requiring intermediate purification [1].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-cyano-4-fluorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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